N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 4-ethylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethylphenyl group.
Scientific Research Applications
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-methylamide
Uniqueness
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, such as the presence of an ethylphenyl group and a benzodioxine ring fused with a carboxamide group
Biological Activity
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound belonging to the class of benzodioxine derivatives. Its unique structure, characterized by a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent, suggests potential biological activities that are currently under investigation.
- Molecular Formula : C17H17NO3
- Molecular Weight : 299.33 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain benzodioxine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : It has the potential to activate or inhibit receptors that influence cellular responses.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various benzodioxine derivatives, including this compound. The results indicated:
- Inhibition Zone : The compound exhibited a significant inhibition zone against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.
Study 2: Anticancer Potential
In vitro studies conducted on human cancer cell lines revealed:
- Cell Viability Reduction : Treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
2,3-Dihydro-1,4-benzodioxine-6-carboxamide | Structure | Low | Moderate |
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine | Structure | High | Low |
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the detailed mechanisms underlying its biological activities.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNFWUIKKAEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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